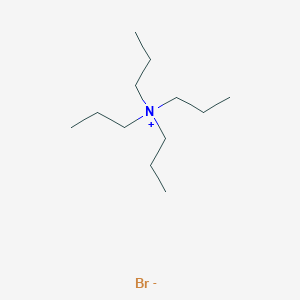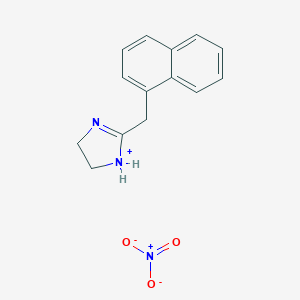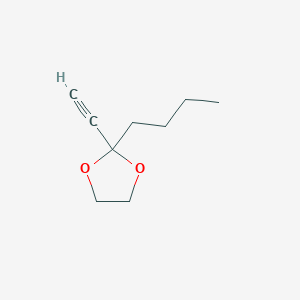
2-Butyl-2-ethynyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-ethynyl-1,3-dioxolane, also known as BED, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. BED belongs to the class of compounds known as dioxolanes, which are characterized by a six-membered ring containing two oxygen atoms. BED is a highly reactive compound that has been used in a variety of chemical reactions, and its unique chemical properties make it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of 2-Butyl-2-ethynyl-1,3-dioxolane is not fully understood, but it is believed to be related to its ability to form stable complexes with certain chemical compounds. 2-Butyl-2-ethynyl-1,3-dioxolane has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
2-Butyl-2-ethynyl-1,3-dioxolane has been shown to have a variety of biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation, and to protect against certain types of cellular damage. 2-Butyl-2-ethynyl-1,3-dioxolane has also been shown to have potential anticancer and antiviral properties, although further research is needed to fully understand these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Butyl-2-ethynyl-1,3-dioxolane in lab experiments is its unique chemical properties, which make it a versatile reagent for a variety of chemical reactions. However, 2-Butyl-2-ethynyl-1,3-dioxolane is also highly reactive and can be difficult to handle, which may limit its use in certain experiments. Additionally, the potential toxicity of 2-Butyl-2-ethynyl-1,3-dioxolane must be carefully considered when using it in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-Butyl-2-ethynyl-1,3-dioxolane, including further studies on its potential therapeutic applications, such as in drug delivery systems or as an antioxidant. Additionally, further research is needed to fully understand the mechanism of action of 2-Butyl-2-ethynyl-1,3-dioxolane and its potential biochemical and physiological effects. Finally, new synthesis methods for 2-Butyl-2-ethynyl-1,3-dioxolane may be developed to improve its purity and yield, making it more useful for scientific research.
Synthesemethoden
2-Butyl-2-ethynyl-1,3-dioxolane can be synthesized using a variety of methods, including the reaction of butyl lithium with ethynyl alcohol, followed by reaction with formaldehyde and acetic anhydride. This method has been shown to produce high yields of 2-Butyl-2-ethynyl-1,3-dioxolane with good purity.
Wissenschaftliche Forschungsanwendungen
2-Butyl-2-ethynyl-1,3-dioxolane has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a solvent in chemical reactions, and as a stabilizer for certain chemical compounds. 2-Butyl-2-ethynyl-1,3-dioxolane has also been studied for its potential use in drug delivery systems, due to its ability to form stable complexes with certain drugs.
Eigenschaften
CAS-Nummer |
128957-79-9 |
|---|---|
Produktname |
2-Butyl-2-ethynyl-1,3-dioxolane |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-butyl-2-ethynyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-9(4-2)10-7-8-11-9/h2H,3,5-8H2,1H3 |
InChI-Schlüssel |
OHEXQBHJPSILGE-UHFFFAOYSA-N |
SMILES |
CCCCC1(OCCO1)C#C |
Kanonische SMILES |
CCCCC1(OCCO1)C#C |
Synonyme |
1,3-Dioxolane, 2-butyl-2-ethynyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



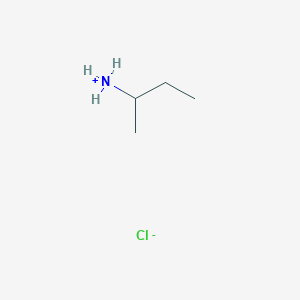
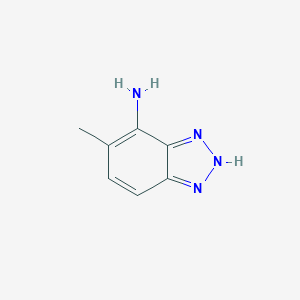
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)
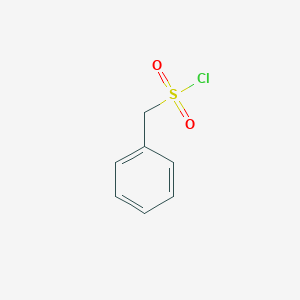

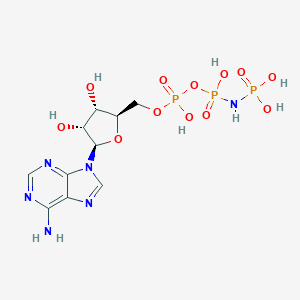
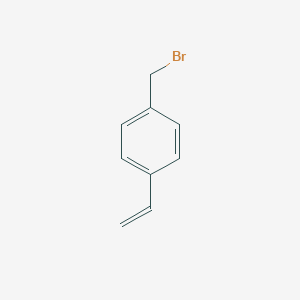
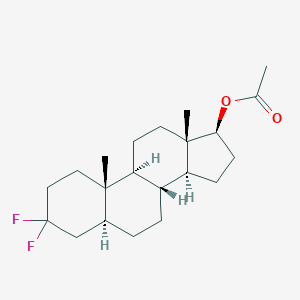
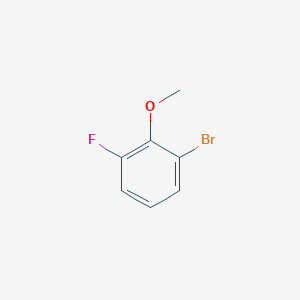
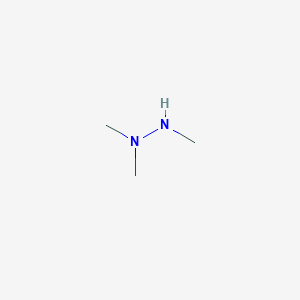
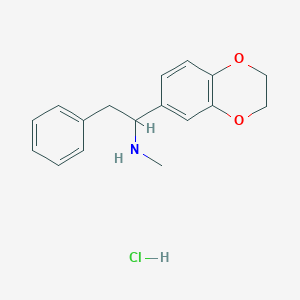
![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)
